(3-((Diethylamino)methyl)phenyl)boronic acid
Overview
Description
(3-((Diethylamino)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H18BNO2 and its molecular weight is 207.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (3-((Diethylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, specifically palladium .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In transmetalation, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of the compound’s reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
(3-((Diethylamino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and inhibitors for enzymes that interact with such groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit their activity . Additionally, this compound can interact with proteins and other biomolecules, affecting their function and stability.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by inhibiting specific enzymes, leading to changes in signaling pathways and gene expression . For example, it may inhibit proteases involved in cell signaling, thereby altering the downstream effects on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme . The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate enzyme activity and cellular processes . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes, depending on its chemical properties.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.
Properties
IUPAC Name |
[3-(diethylaminomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMXKVETPNUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.